3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one
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Overview
Description
3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one is an organic compound with a complex structure that includes a benzothiophene ring
Scientific Research Applications
3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target dna methyltransferase (dnmt) and solute carriers (slcs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene regulation . SLCs are responsible for the uptake and efflux of nutrients, metabolites, and xenobiotics in human cells .
Mode of Action
Methylation involves the addition of a methyl group to a molecule, which can alter the function and behavior of the molecule .
Biochemical Pathways
Similar compounds have been found to influence the methionine salvage pathway and the pathways involved in methanogenesis . These pathways play important roles in cellular metabolism and energy production.
Pharmacokinetics
The octanol–water partition coefficient (log p) is a prevalent path for determining the lipophilic nature of a compound, which can impact its absorption and distribution .
Result of Action
Similar compounds have been found to play a critical role in tumorigenesis, tumor growth, metastasis, metabolic reprogramming, immune cell infiltration, and tumor drug resistance .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one. For instance, the activity of similar compounds has been found to be influenced by factors such as salinity, temperature, and pH . These factors can affect the stability of the compound and its interaction with its targets.
Future Directions
Benzofuran compounds, including 3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-methyloxime, have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one typically involves the reaction of benzothiophene derivatives with methoxyimino compounds under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced forms of the methoxyimino group.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one
- 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzofuran-1-one
- 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzopyran-1-one
Uniqueness
This compound is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds like benzofuran and benzopyran derivatives, which have different heterocyclic rings and, consequently, different reactivity and biological activity.
Properties
IUPAC Name |
3-[(E)-methoxyiminomethyl]-3H-2-benzothiophen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-11-6-9-7-4-2-3-5-8(7)10(12)14-9/h2-6,9H,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFAWSSVWVIYRL-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C2=CC=CC=C2C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C2=CC=CC=C2C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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